molecular formula C10H6BrClN2 B1280439 4-Bromo-6-chloro-3-phenylpyridazine CAS No. 433935-99-0

4-Bromo-6-chloro-3-phenylpyridazine

Cat. No. B1280439
M. Wt: 269.52 g/mol
InChI Key: UCPHOSBKNXETOZ-UHFFFAOYSA-N
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Description

The compound 4-Bromo-6-chloro-3-phenylpyridazine is a halogenated pyridazine derivative that has been studied for its potential in synthesizing pharmacologically active molecules. The presence of bromine and chlorine substituents on the pyridazine ring makes it a versatile intermediate for various chemical transformations, particularly in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of halogenated pyridazines, such as 4-Bromo-6-chloro-3-phenylpyridazine, often involves halogen dance reactions, which are useful for introducing different halogen atoms onto the pyridazine ring. This method has been demonstrated to be effective for synthesizing pentasubstituted pyridines with desired functionalities for further chemical manipulations . Additionally, the regioselective arylation at position 4 of the compound using Suzuki cross-coupling reactions has been reported, which confirms the utility of chloropyridazines as a masking group for the carbonyl moiety in cross-coupling reactions .

Molecular Structure Analysis

While the specific molecular structure analysis of 4-Bromo-6-chloro-3-phenylpyridazine is not detailed in the provided papers, similar halogenated compounds have been characterized using X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. These methods help in understanding the crystal packing, stabilization by hydrogen bonds, and the contribution of electrostatic energy in the solid-state structures of such compounds .

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridazines is influenced by the presence of electron-withdrawing halogen substituents, which can activate the ring towards nucleophilic substitution reactions. The compound can undergo various chemical reactions, including Suzuki cross-coupling, to yield a wide range of pharmacologically useful pyridazine derivatives . The versatility of the compound is further highlighted by its potential to react with different reagents to produce triazines, triazepines, and other heterocyclic compounds with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6-chloro-3-phenylpyridazine are not explicitly discussed in the provided papers. However, the properties of halogenated aromatic compounds generally include high melting points, stability, and solubility in organic solvents. These properties are crucial for their application in organic synthesis and pharmaceutical research. The presence of halogens also affects the electron density of the aromatic ring, influencing its reactivity in various chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Halogen-rich Intermediates for Synthesis : Compounds like 4-Bromo-6-chloro-3-phenylpyridazine serve as valuable intermediates in medicinal chemistry research for synthesizing pentasubstituted pyridines. These pyridines can be manipulated for desired functionalities, highlighting their significance in chemical synthesis (Wu et al., 2022).

Application in Nuclear Waste Treatment

  • Actinide and Lanthanide Separation : Chloro and bromo substituted pyridines, akin to 4-Bromo-6-chloro-3-phenylpyridazine, are studied for their efficiency in separating actinides and lanthanides in nuclear waste, demonstrating their potential in environmental applications (Afsar et al., 2016).

Anticancer Activities

  • Potential in Cancer Research : Derivatives of compounds similar to 4-Bromo-6-chloro-3-phenylpyridazine have been explored for their anticancer activities. Studies on Mannich bases derived from related pyridine compounds have shown moderate cytotoxic activity against prostate cancer cell lines (Demirci & Demirbas, 2019).

Structural and Material Sciences

  • Crystal Structure and Material Synthesis : The synthesis and structural analysis of triazolopyridines, related to 4-Bromo-6-chloro-3-phenylpyridazine, demonstrate their application in the field of material sciences. These studies contribute to understanding the crystal packing and molecular interactions of such compounds (El-Kurdi et al., 2021).

Antimicrobial and Antiviral Applications

  • Bioactive Compound Synthesis : Bromo- and chloro-substituted pyridazine derivatives show promise in antimicrobial and antiviral applications. Their synthesis and evaluation against various pathogens, including hepatitis A virus, emphasize their potential in pharmaceutical research (Flefel et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

4-bromo-6-chloro-3-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2/c11-8-6-9(12)13-14-10(8)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPHOSBKNXETOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463097
Record name 4-bromo-6-chloro-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloro-3-phenylpyridazine

CAS RN

433935-99-0
Record name 4-bromo-6-chloro-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Sotelo, E Ravina - Synlett, 2002 - thieme-connect.com
… As shown in Scheme [2] , the readily obtainable 5-bromo-6-phenyl-3(2H)-pyridazinone 1 [17] was converted into 4-bromo-6-chloro-3-phenylpyridazine 2 in high yield by direct …
Number of citations: 18 www.thieme-connect.com
BUW Maes - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… 4-Bromo-6-chloro-3phenylpyridazine (19), synthesized from 4-bromo-6-phenylpyridazin-3(2H)-one (6) via reaction with POCl3, could be chemoselectively arylated in the 4-position to …
Number of citations: 2 www.sciencedirect.com
G Pattison - 2008 - etheses.dur.ac.uk
… • For example, the greater reactivity of bromide compared to chloride in crosscoupling processes is demonstrated in the selective arylation of 4-bromo-6-chloro-3phenylpyridazine 82 to …
Number of citations: 4 etheses.dur.ac.uk

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